molecular formula C8H11N3O B3350410 4-(Pyridazin-3-yl)morpholine CAS No. 27464-01-3

4-(Pyridazin-3-yl)morpholine

Cat. No.: B3350410
CAS No.: 27464-01-3
M. Wt: 165.19 g/mol
InChI Key: WLDKNDQFNZDHEA-UHFFFAOYSA-N
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Description

Significance of Pyridazine (B1198779) and Morpholine (B109124) Scaffolds in Chemical Synthesis and Design

Heterocyclic compounds, particularly those containing nitrogen, are mainstays in medicinal and organic chemistry. researchgate.net The pyridazine and morpholine scaffolds, the two core components of 4-(Pyridazin-3-yl)morpholine, are individually recognized for their versatile and significant roles in chemical synthesis and drug design.

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is considered a "privileged structure" in medicinal chemistry. rjptonline.org This is attributed to its chemical stability, diverse synthetic accessibility, and its capacity to modulate physicochemical properties. nih.gov Pyridazine derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, antihypertensive, analgesic, and antimicrobial effects. rjptonline.orgresearchgate.net The presence of the nitrogen atoms provides sites for hydrogen bonding, which can be crucial for interactions with biological targets. nih.gov The ease with which the pyridazine ring can be substituted allows for the creation of a vast library of derivatives, making it an attractive building block for designing novel compounds in drug discovery. rjptonline.org

The morpholine scaffold is a six-membered saturated heterocycle containing both a nitrogen and an oxygen atom. Its derivatives are of significant interest in medicinal chemistry. evitachem.com The morpholine ring is often incorporated into molecules to improve properties such as water solubility and metabolic stability. The nitrogen atom in the morpholine ring can act as a nucleophile, facilitating its introduction into other molecules through reactions like nucleophilic substitution. researchgate.netevitachem.comevitachem.com

The strategic combination of these two scaffolds in this compound leverages the distinct properties of each, creating a molecule with potential for further chemical exploration and application.

Table 1: Comparison of Pyridazine and Morpholine Scaffolds

FeaturePyridazineMorpholine
Ring Structure Six-membered aromatic ringSix-membered saturated ring
Heteroatoms Two adjacent Nitrogen atomsOne Nitrogen, one Oxygen atom
Key Properties Biologically active, "Privileged structure" in medicinal chemistry, π-stacking interactions, hydrogen bond acceptor. rjptonline.orgnih.govnih.govImproves solubility and metabolic stability, acts as a nucleophile. evitachem.com
Primary Role Core scaffolding element, pharmacophoric moiety. nih.govBuilding block to modify physicochemical properties. evitachem.com

Research Landscape and Evolution of Studies on Pyridazinyl Morpholine Systems

Research into pyridazinyl morpholine systems has evolved from the fundamental synthesis of these compounds to the exploration of their potential applications, particularly in medicinal chemistry. The synthesis of compounds like this compound and its derivatives often involves a nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyridazine is treated with morpholine. researchgate.netnih.gov

Early studies in this area focused on establishing efficient synthetic routes. For instance, the reaction of 3-chloropyridazine (B74176) with morpholine provides a direct pathway to the target compound. Researchers have investigated various conditions, such as the choice of solvent and base, to optimize the yield and purity of these reactions. nih.gov

The research landscape has since expanded to include the synthesis of more complex molecules that incorporate the this compound core. These studies often aim to develop novel compounds with specific biological activities. For example, derivatives have been synthesized and investigated for their potential as anticancer, anti-inflammatory, and neuropharmacological agents. ontosight.aiontosight.ai The pyridazine-morpholine scaffold serves as a versatile starting point for creating libraries of compounds for screening in drug discovery programs. rjptonline.orgsmolecule.com

The evolution of this research area highlights a common trajectory in medicinal chemistry: starting with the synthesis and characterization of a novel heterocyclic system and progressing towards its application as a scaffold for developing new therapeutic agents. rjptonline.orgnih.gov The continued investigation into pyridazinyl morpholine systems underscores the enduring importance of these heterocyclic scaffolds in the quest for new and effective molecules. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridazin-3-ylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-8(10-9-3-1)11-4-6-12-7-5-11/h1-3H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDKNDQFNZDHEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310361
Record name 4-(3-Pyridazinyl)morpholine
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Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27464-01-3
Record name 4-(3-Pyridazinyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27464-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Pyridazinyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Pyridazin 3 Yl Morpholine and Its Derivatives

Classical Synthetic Routes to the 4-(Pyridazin-3-yl)morpholine Core

Traditional methods for constructing the pyridazinyl morpholine (B109124) framework have long been established, primarily relying on foundational reactions such as nucleophilic substitution, cycloaddition, and condensation. These routes are valued for their reliability and use of readily available starting materials.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of this compound. This approach typically involves the reaction of an electron-deficient pyridazine (B1198779) ring, activated by a suitable leaving group, with morpholine acting as the nucleophile.

The most common substrates are halopyridazines, particularly 3-chloropyridazine (B74176) or 3,6-dichloropyridazine. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring facilitates the attack of the morpholine nitrogen at the carbon atom bearing the halogen. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Small nucleophiles like morpholine tend to attack the 4-position of a pyridine (B92270) ring with high preference researchgate.net. The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the halide ion to yield the final product.

Starting MaterialReagentConditionsProductYieldReference
3-ChloropyridazineMorpholineDichloromethane, Triethylamine, 40°CThis compoundNot specified researchgate.net
3,6-DichloropyridazineMorpholineVarious solvents (e.g., EtOH, DMF), Base (e.g., K2CO3, Et3N)4-(6-Chloropyridazin-3-yl)morpholineHigh nih.gov

This table is illustrative and based on typical SNAr reactions.

The reactivity of the halopyridazine is influenced by the nature and position of the halogen and other substituents on the ring. For instance, in 3,6-dichloropyridazine, substitution can often be controlled to achieve either mono- or di-substitution with morpholine depending on the stoichiometry and reaction conditions.

Cycloaddition Reactions for Pyridazine Ring Formation with Morpholine Integration

Cycloaddition reactions provide an elegant and efficient pathway to construct the pyridazine ring itself, with the potential for integrating the morpholine moiety either before or during the ring-forming step. The Diels-Alder reaction, particularly the inverse-electron-demand variant, is a powerful tool in this context.

In an inverse-electron-demand Diels-Alder reaction, an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with an electron-rich dienophile. beilstein-journals.orgquora.com If the dienophile is a morpholine-containing enamine or alkyne, the reaction can directly lead to a pyridazine ring bearing a morpholine substituent after the extrusion of a small molecule, typically dinitrogen. beilstein-journals.orgorganic-chemistry.org This method allows for the regioselective synthesis of highly substituted pyridazines under neutral conditions. organic-chemistry.orgorganic-chemistry.org

Another approach involves [3+2] cycloaddition reactions, where a three-atom component system adds to a dipolarophile to form a five-membered ring, which can then be elaborated into the six-membered pyridazine core. nih.gov For example, pyridazinium ylides can undergo [3+2] cycloaddition with various dipolarophiles to generate pyrrolo[1,2-b]pyridazine (B13699388) derivatives. nih.gov While not a direct synthesis of this compound, these methods are crucial for creating complex fused pyridazine systems where a morpholine could be a substituent on one of the reactants.

DieneDienophileReaction TypeIntermediate/ProductReference
1,2,4,5-Tetrazine derivativeMorpholine-enamineInverse-electron-demand Diels-AlderDihydropyridazine (B8628806), then aromatization to pyridazine beilstein-journals.orgmdpi.com
1,2,3-Triazine1-PropynylaminesAza-Diels-Alder6-Aryl-pyridazin-3-amines organic-chemistry.org
Pyridazinium ylideEthyl propiolate[3+2] CycloadditionPyrrolo[1,2-b]pyridazine derivative nih.gov

This table represents general cycloaddition strategies for forming pyridazine rings.

Condensation and Amination Reactions in Pyridazinyl Morpholine Synthesis

The classical synthesis of the pyridazine ring often involves the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine (B178648) or its derivatives. thieme-connect.deliberty.edu This reaction forms a dihydropyridazine intermediate, which can then be oxidized to the aromatic pyridazine ring.

To synthesize a morpholine-substituted pyridazine via this route, one of the starting materials would need to bear a morpholine group. Alternatively, a functional group amenable to conversion to a morpholine-amine linkage can be incorporated. For example, a pyridazinone can be synthesized first through the condensation of a γ-keto acid with hydrazine. nih.govresearchgate.net The resulting pyridazinone can be converted to a halopyridazine (e.g., using POCl3), which then undergoes nucleophilic aromatic substitution with morpholine as described in section 2.1.1. nih.gov This two-step sequence of condensation followed by amination is a versatile and widely used strategy.

Advanced and Modern Synthetic Strategies

Modern synthetic organic chemistry has introduced powerful catalytic methods that offer enhanced efficiency, selectivity, and functional group tolerance for the synthesis of complex molecules like this compound.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira) for Pyridazine-Morpholine Linkages

Palladium-catalyzed cross-coupling reactions are instrumental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. nih.govwikipedia.orgyonedalabs.com To synthesize a pyridazine-morpholine derivative, a halopyridazine could be coupled with a morpholine-containing boronic acid, or a pyridazinylboronic acid could be coupled with a halogenated compound linked to morpholine. This method is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups. nih.govresearchgate.net

Halide ComponentBoronic Acid ComponentCatalyst/BaseProduct TypeReference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh3)4 / Na2CO33-Aryl-6-(thiophen-2-yl)pyridazine nih.gov
Aryl HalidePyridazine Boronic AcidPd(OAc)2 / Ligand / BaseAryl-pyridazine organic-chemistry.org

This table illustrates the versatility of the Suzuki reaction for functionalizing pyridazines.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. mdpi.com This reaction can be used to introduce an alkyne functional group onto the pyridazine ring, which can then be further manipulated. researchgate.netorganic-chemistry.org For instance, a 3-halopyridazine could be coupled with a morpholine-containing alkyne. More commonly, an alkyne is introduced and subsequently transformed, or the reaction is used to build a more complex scaffold onto the pyridazine ring where one of the components contains a morpholine moiety. soton.ac.uk

Copper-Mediated C-N Bond Formation

Copper-catalyzed reactions, particularly the Ullmann condensation, provide a classic and effective method for forming C-N bonds. This reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol, mediated by a copper catalyst. It is particularly useful for forming the bond between the pyridazine ring and the nitrogen atom of morpholine.

The reaction typically requires a copper(I) or copper(II) catalyst, a base, and often high temperatures. Modern advancements have led to the development of more efficient catalytic systems using ligands that allow the reaction to proceed under milder conditions. Copper-catalyzed multicomponent reactions have also emerged as a powerful tool. For instance, a three-component reaction involving amino alcohols, aldehydes, and diazomalonates can efficiently produce highly substituted morpholines, which could then be attached to a pyridazine core. nih.govnih.gov For the direct linkage, a halopyridazine would be reacted with morpholine in the presence of a copper catalyst and a base. This method is an important alternative to palladium-catalyzed C-N coupling reactions. nih.govresearchgate.net

Aryl HalideAmineCatalyst/BaseConditionsProduct TypeReference
3-HalopyridazineMorpholineCuI / Ligand / Base (e.g., K2CO3)Elevated TemperatureThis compound nih.govresearchgate.net
Aryl HalideHydrazineCopper CatalystN/AHydrazine derivative for subsequent cyclization nih.gov

This table outlines the general conditions for a Copper-mediated C-N bond formation.

Organocatalytic and Metal-Free Approaches

The construction of the C-N bond between the pyridazine ring and the morpholine moiety is a key transformation in the synthesis of this compound. Traditionally reliant on metal catalysis, recent advancements have focused on organocatalytic and metal-free alternatives to circumvent issues of metal contamination, cost, and toxicity.

A primary metal-free pathway to this compound is through nucleophilic aromatic substitution (SNAr). In this reaction, a leaving group on the pyridazine ring, typically a halogen at the 3-position, is displaced by the nucleophilic morpholine. The electron-deficient nature of the pyridazine ring facilitates this reaction. While these reactions can sometimes proceed with thermal heating alone, the use of organic bases or phase-transfer catalysts can enhance reaction rates and yields.

Recent research has highlighted the potential for directed SNAr reactions, where functional groups on the aromatic ring can influence the regioselectivity of the substitution. rsc.org Although not specifically demonstrated for this compound, this principle could be applied to more complex derivatives.

The development of organocatalysis for C-N cross-coupling reactions is an emerging field. While specific organocatalytic methods for the direct synthesis of this compound are not yet widely reported, the principles of enamine and iminium catalysis, which are central to organocatalysis, could be adapted for this purpose. For instance, a chiral organocatalyst could potentially be used to achieve an asymmetric synthesis of a derivative with a stereocenter on the pyridazine or morpholine ring.

Metal-free C-C coupling reactions mediated by organic molecules under visible light have also been reported, suggesting the potential for future development of analogous C-N coupling strategies. nih.gov

Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) offer significant advantages in terms of atom economy and step efficiency by combining multiple synthetic steps into a single operation without the isolation of intermediates. These strategies are increasingly being applied to the synthesis of complex heterocyclic scaffolds.

While a specific one-pot, multi-component synthesis of this compound from simple acyclic precursors has not been extensively documented, the principles of MCRs can be applied to the synthesis of the core pyridazine structure. For example, a multi-component reaction could be envisioned that brings together a 1,4-dicarbonyl compound or its equivalent, a hydrazine source, and a synthon that would introduce the functionality for subsequent morpholine attachment. Several MCRs are known for the synthesis of highly substituted pyridines and other nitrogen heterocycles, which could be adapted for pyridazine synthesis. acsgcipr.orgfrontiersin.orgnih.govrsc.org

Domino reactions, a subset of cascade reactions, have been employed for the uncatalyzed, one-pot synthesis of highly substituted pyridazines. acs.org Such a sequence could potentially be designed to incorporate a morpholine moiety or a precursor that can be readily converted to it. For instance, a domino SN/condensation/aza-ene addition cyclization reaction sequence has been used to prepare complex pyridazines. acs.org

The synthesis of fused heterocyclic systems containing a pyridazine ring has been achieved through cascade reactions. nih.gov These complex transformations highlight the potential for developing novel cascade sequences for the synthesis of this compound derivatives.

Green Chemistry Principles in this compound Synthesis

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. tandfonline.comijpsjournal.comtandfonline.comsphinxsai.com The application of microwave irradiation is particularly well-suited for the synthesis of this compound, especially in the key nucleophilic aromatic substitution step.

The use of microwave heating can significantly reduce the reaction time for the SNAr of a halopyridazine with morpholine. rsc.orgnih.gov The efficient and rapid heating provided by microwaves can overcome the activation energy barrier for the reaction more effectively than conventional heating, leading to faster conversions. Furthermore, microwave-assisted synthesis often allows for reactions to be conducted in greener solvents or even under solvent-free conditions.

The optimization of microwave-assisted synthesis involves tuning parameters such as temperature, pressure, and irradiation time to maximize yield and minimize byproduct formation. The following table summarizes the general advantages of microwave-assisted synthesis in the context of preparing pyridazine derivatives.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes to hours
Yield Often moderateGenerally higher
Byproducts Can be significantOften reduced
Energy Efficiency LowerHigher
Solvent Use Often requires high-boiling solventsCan be performed in greener solvents or solvent-free

Solvent-Free Reaction Conditions

Performing chemical reactions under solvent-free conditions is a key principle of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, separation, and disposal. wisdomlib.org The synthesis of pyridazine derivatives, including potentially this compound, can be achieved under solvent-free or solid-state conditions, often facilitated by microwave irradiation or grinding.

For example, the synthesis of pyridazinones has been achieved by grinding solid hydrazine with dicarbonyl compounds, a method that is operationally simple, environmentally benign, and scalable. ewha.ac.kr This approach avoids the use of solvents and produces water and carbon dioxide as the only byproducts.

Microwave-assisted synthesis under solvent-free conditions has been successfully applied to various heterocyclic systems. rsc.org This combination of green chemistry techniques can lead to highly efficient and environmentally friendly synthetic protocols. The reaction of a halopyridazine with morpholine could potentially be carried out by adsorbing the reactants onto a solid support and irradiating the mixture with microwaves.

Photocatalytic Methods for Morpholine Incorporation

Visible-light photocatalysis has emerged as a powerful and sustainable tool for a wide range of organic transformations, including the formation of C-N bonds. nih.govrsc.orgresearchgate.netnih.gov This methodology utilizes light energy to drive chemical reactions, often under mild conditions and with high selectivity.

The application of photocatalysis to the synthesis of this compound would likely involve the photocatalytic C-N coupling of a pyridazine derivative with morpholine. While specific examples for this exact transformation are still emerging, the principles have been demonstrated in a variety of other systems. For instance, visible-light-mediated oxidative C-N bond formation has been used to synthesize N-arylindoles. nih.gov

A potential photocatalytic route to this compound could involve the generation of a nitrogen-centered radical from morpholine, which then adds to the pyridazine ring. Alternatively, a pyridazine-based radical could be generated and trapped by morpholine. The development of such methods would offer a green and atom-economical alternative to traditional coupling strategies.

Reductions in Waste and Byproduct Generation

A central tenet of green chemistry is the minimization of waste and byproducts. The synthetic methodologies discussed in the preceding sections all contribute to this goal in various ways.

Multi-component reactions (MCRs) are inherently atom-economical as they combine multiple reactants into a single product in one pot, minimizing the number of synthetic steps and the associated waste from workups and purifications. researchgate.netdntb.gov.ua The development of an MCR for this compound would represent a significant step towards a more sustainable synthesis.

Microwave-assisted and solvent-free synthesis also contribute to waste reduction. By accelerating reactions and improving yields, microwave heating can reduce the amount of starting material needed and minimize the formation of byproducts. tandfonline.comwisdomlib.org Eliminating solvents not only reduces waste but also simplifies the purification process.

Derivatization Strategies for this compound

The derivatization of this compound can be approached by modifying either the pyridazine ring or the morpholine moiety. These strategies are crucial for fine-tuning the pharmacological properties of the molecule.

Functionalization of the Pyridazine Moiety

The pyridazine ring of this compound offers several positions for functionalization, allowing for the introduction of various substituents to modulate the compound's electronic and steric properties. A common precursor for these modifications is a halogenated pyridazine, such as 3-chloropyridazine, which can be subsequently reacted with morpholine to form the core structure.

Palladium-Catalyzed Cross-Coupling Reactions: A versatile method for introducing carbon-carbon and carbon-heteroatom bonds onto the pyridazine ring is through palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups. This reaction typically involves the coupling of a halogenated pyridazine derivative with a boronic acid in the presence of a palladium catalyst and a base.

Suzuki-Miyaura Coupling Example: A bromo-substituted this compound can be reacted with an arylboronic acid, such as phenylboronic acid, using a palladium catalyst like Pd(PPh₃)₄ and a base like sodium carbonate to yield the corresponding phenyl-substituted derivative.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution. Halogen atoms on the pyridazine ring can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. This allows for the introduction of a diverse range of functional groups.

Amination Example: A chloro-substituted this compound can be reacted with a primary or secondary amine in the presence of a base to introduce an amino group onto the pyridazine ring.

Reaction TypeReagentsProduct Type
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted pyridazine
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino-substituted pyridazine
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-NH₂, R-O⁻, R-S⁻)Functionalized pyridazine

Substitutions on the Morpholine Ring

Modifications to the morpholine ring are less common but can be achieved to alter the pharmacokinetic properties of the molecule. These substitutions can be introduced either before or after the coupling of the morpholine ring to the pyridazine moiety.

Use of Substituted Morpholines: The most straightforward approach is to use a pre-functionalized morpholine derivative in the initial coupling reaction with a halogenated pyridazine. A variety of substituted morpholines are commercially available or can be synthesized, allowing for the introduction of alkyl, aryl, or other functional groups onto the morpholine ring. For example, using 2-methylmorpholine (B1581761) or 3,5-dimethylmorpholine (B170313) in the initial synthesis would result in the corresponding substituted this compound derivatives.

Post-Coupling Modification: In some cases, the morpholine ring can be functionalized after its attachment to the pyridazine core. However, this approach is often more challenging due to the potential for competing reactions on the pyridazine ring.

Position of SubstitutionExample of SubstituentSynthetic Approach
C-2 or C-6Methyl, EthylUse of a C-2 or C-6 substituted morpholine in the initial coupling reaction.
C-3 or C-5Methyl, EthylUse of a C-3 or C-5 substituted morpholine in the initial coupling reaction.
Nitrogen AtomNot applicable for this compoundThe nitrogen atom is the point of attachment to the pyridazine ring.

Regioselective Modifications and Yield Optimization

Achieving regioselectivity is a critical aspect of synthesizing derivatives of this compound, particularly when the pyridazine ring has multiple potential reaction sites. The choice of reaction conditions, including catalysts, ligands, and solvents, plays a crucial role in directing the substitution to the desired position.

Control of Regioselectivity in Palladium-Catalyzed Reactions: The regioselectivity of palladium-catalyzed cross-coupling reactions on di- or tri-substituted pyridazines can often be controlled by the nature of the leaving group and the electronic properties of the existing substituents. For instance, in a pyridazine ring bearing both a chloro and a bromo substituent, the C-Br bond is generally more reactive towards oxidative addition to the palladium catalyst, allowing for selective functionalization at that position.

Optimization of Nucleophilic Aromatic Substitution: The yield of nucleophilic aromatic substitution reactions can be optimized by careful selection of the solvent, temperature, and base. For the reaction between 3-chloropyridazine and morpholine, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to facilitate the reaction. The choice of base, such as potassium carbonate or triethylamine, is also critical for achieving high yields by neutralizing the HCl generated during the reaction.

FactorInfluence on Regioselectivity and YieldExample
Catalyst and Ligand Directs the position of substitution in cross-coupling reactions.Using a specific phosphine (B1218219) ligand can favor substitution at a particular position on the pyridazine ring.
Solvent Affects reaction rates and solubility of reactants.Polar aprotic solvents like DMF can increase the rate of SNAr reactions.
Temperature Influences reaction kinetics and can affect selectivity.Lowering the temperature may improve selectivity in some cases by favoring the thermodynamically controlled product.
Base Neutralizes acid byproducts and can influence nucleophile reactivity.A non-nucleophilic base is often preferred to avoid side reactions.

Scale-Up Considerations and Process Chemistry for this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and considerations. The primary goals of process chemistry are to develop a safe, efficient, cost-effective, and environmentally sustainable manufacturing process.

Route Selection and Optimization: The initial synthetic route developed in the laboratory may not be suitable for large-scale production. Process chemists often evaluate alternative synthetic pathways to identify one that utilizes cheaper, safer, and more readily available starting materials. For the synthesis of this compound, the nucleophilic aromatic substitution of a 3-halopyridazine with morpholine is a common and direct approach. Optimization of this reaction on a large scale would involve a detailed study of reaction parameters such as stoichiometry of reactants, reaction temperature, pressure, and mixing efficiency to maximize yield and minimize byproduct formation.

Catalyst Selection and Handling: If a palladium-catalyzed cross-coupling reaction is employed for derivatization, the choice of catalyst and its loading are critical for process economics. On a large scale, minimizing the amount of expensive palladium catalyst is a priority. This can be achieved by using highly active catalysts or by implementing catalyst recycling strategies. The removal of residual palladium from the final active pharmaceutical ingredient (API) is a stringent regulatory requirement.

Solvent Selection and Recovery: The choice of solvent is a major consideration in process chemistry due to its impact on reaction performance, safety, and environmental footprint. Solvents used in large-scale production should be low in toxicity, have a high flash point, and be easily recoverable. For the synthesis of this compound, replacing high-boiling polar aprotic solvents like DMF with greener alternatives would be a key objective.

Work-up and Purification: The isolation and purification of the final product on a large scale must be efficient and scalable. Crystallization is often the preferred method for purification of solid APIs as it can provide a high-purity product in a single step and is generally more scalable than chromatography. The development of a robust crystallization process for this compound would involve screening different solvents and conditions to obtain the desired crystal form with consistent purity and physical properties.

Safety and Environmental Considerations: A thorough hazard assessment of all chemicals and reaction steps is essential for safe scale-up. This includes understanding the thermal stability of reactants and intermediates to prevent runaway reactions. From an environmental perspective, minimizing waste generation and developing environmentally benign processes are key principles of green chemistry that are increasingly important in pharmaceutical manufacturing. This could involve atom-economical reactions and the use of recyclable reagents and catalysts.

Process ParameterLaboratory ScaleScale-Up Considerations
Starting Materials High-purity, often expensive reagents.Cost-effective, readily available raw materials.
Reaction Conditions Often optimized for yield and purity without major cost constraints.Optimized for overall process efficiency, safety, and cost.
Solvents Wide variety of solvents may be used.Focus on green, safe, and recoverable solvents.
Purification Chromatography is common.Crystallization is preferred for its scalability and efficiency.
Safety Small-scale hazards are more easily managed.Rigorous process safety management is required.

Structural Elucidation and Conformational Analysis of 4 Pyridazin 3 Yl Morpholine and Its Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for determining the structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a complete picture of the molecular architecture of 4-(Pyridazin-3-yl)morpholine and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon and proton framework of a molecule. For N-substituted morpholines, ¹H and ¹³C NMR data are crucial for confirming the successful synthesis and for detailed structural analysis.

In the ¹H NMR spectrum of a typical 4-(substituted)-morpholine, the protons on the morpholine (B109124) ring exhibit characteristic signals. Due to the chair conformation of the morpholine ring, the axial and equatorial protons are chemically non-equivalent, often leading to complex multiplet patterns. The protons on the carbons adjacent to the oxygen atom (O-CH₂) are generally observed at a different chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (N-CH₂). At room temperature, the ¹H NMR spectra of protonated N-substituted morpholines are consistent with a chair conformation for the morpholine ring nih.govresearchgate.net. Spin-spin coupling constants, which can be determined from resolution-enhanced proton spectra, provide valuable information about the dihedral angles between adjacent protons, further confirming the conformational details nih.gov.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For pyridazin-3-one derivatives, the chemical shifts of the carbonyl groups and other carbons in the pyridazine (B1198779) ring have been well-documented researchgate.net. The carbon signals for the morpholine ring will also appear at characteristic chemical shifts, distinguishing between the carbons adjacent to the oxygen and nitrogen atoms.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Morpholine and Pyridazine Moieties in Analogous Compounds. Note: This table provides expected chemical shift ranges based on data from analogous structures, as specific experimental data for this compound is not readily available in the cited literature.

Nucleus Functional Group Expected Chemical Shift (δ, ppm)
¹HMorpholine O-CH₂3.7 - 4.0
¹HMorpholine N-CH₂2.5 - 3.6
¹HPyridazine Ring6.8 - 9.0
¹³CMorpholine CH₂-O65 - 70
¹³CMorpholine CH₂-N45 - 55
¹³CPyridazine Ring120 - 160

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, revealing the presence of specific functional groups and offering insights into molecular structure and bonding.

The IR spectrum of a pyridazine derivative will show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, and C-N bonds within the aromatic ring. For instance, the aromatic C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. For morpholine-containing compounds, the C-O-C stretching vibration of the ether linkage gives rise to a strong absorption band, usually in the 1100-1200 cm⁻¹ range.

Raman spectroscopy also provides information about these vibrational modes. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques allows for a more complete vibrational assignment. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to aid in the assignment of the observed vibrational bands to specific molecular motions scielo.org.mxscielo.org.mxresearchgate.net.

Table 2: Characteristic Vibrational Frequencies for Morpholine and Pyridazine Moieties. Note: This table presents typical frequency ranges for the functional groups found in this compound, based on data from analogous compounds.

Vibrational Mode Functional Group Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
C-H Stretch (Aromatic)Pyridazine Ring3000 - 31003000 - 3100
C-H Stretch (Aliphatic)Morpholine Ring2850 - 30002850 - 3000
C=C Stretch (Aromatic)Pyridazine Ring1400 - 16001400 - 1600
C-O-C Stretch (Ether)Morpholine Ring1100 - 1200 (strong)Variable
C-N StretchBoth Rings1000 - 1350Variable

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation into smaller, charged species.

Ion m/z (mass-to-charge ratio) Possible Identity
[M]⁺165.1Molecular Ion
[M - C₄H₈NO]⁺79.0Pyridazine radical cation
[C₄H₈NO]⁺86.1Morpholine cation

X-ray Crystallography Studies of Pyridazinyl Morpholines

While a specific crystal structure for this compound was not found in the provided search results, the analysis of closely related analogs such as 4-[(pyridin-3-yl)diazenyl]morpholine and 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one reveals important structural features that can be extrapolated.

A consistent finding across the crystal structures of various pyridazinyl and other N-substituted morpholines is the adoption of a chair conformation by the morpholine ring iucr.orgnih.govmdpi.com. This is the most stable conformation for a six-membered saturated ring, as it minimizes steric strain and torsional strain.

In the chair conformation, the substituents on the ring can occupy either axial or equatorial positions. For 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, the exocyclic N-C bond is in an equatorial orientation nih.gov. The precise bond lengths and angles within the morpholine ring are also determined from the crystallographic data, confirming the expected geometry for sp³-hybridized carbon, nitrogen, and oxygen atoms.

Table 4: Representative Crystallographic Data for an Analogous Pyridazinyl Morpholine Compound. Note: This data is for 4-[(Pyridin-3-yl)diazenyl]morpholine and serves as an illustrative example of the type of information obtained from X-ray crystallography.

Parameter Value Reference
Crystal SystemMonoclinic iucr.org
Space GroupP2₁/c iucr.org
Morpholine Ring ConformationChair iucr.org

Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of molecules containing pyridazine and morpholine moieties is significantly influenced by a network of intermolecular interactions. In the crystalline state of analogous compounds, hydrogen bonding and π–π stacking are predominant forces that dictate the three-dimensional architecture.

For instance, in the crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one, molecules form centrosymmetric dimers through strong N—H⋯O hydrogen bonds. nih.gov These dimers are further interconnected by weaker C—H⋯O and C—H⋯Cl hydrogen bonds, creating a complex three-dimensional network. nih.gov Aromatic π–π stacking interactions also contribute to the stability of the crystal lattice, with observed centroid-centroid distances of approximately 3.6665 Å. nih.gov

Similarly, studies on 4-[(Pyridin-3-yl)diazenyl]morpholine reveal that C—H⋯N interactions are crucial in its crystal packing. These interactions link the molecules to form infinite chains within the crystal structure. iucr.orgsoton.ac.uk The specific nature of these interactions involves hydrogen atoms from the morpholine and pyridine (B92270) rings acting as donors to the nitrogen atoms of adjacent molecules.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has been extensively utilized to investigate the molecular geometry, electronic properties, and reactivity of pyridazine derivatives. These computational methods provide valuable insights that complement experimental data. For 4,5-Dichloropyridazin-3-(2H)-one, DFT calculations using the B3LYP/6-31G(d,p) basis set have been performed to optimize the molecular geometry in both monomeric and dimeric forms. researchgate.net The calculated geometric parameters for the dimeric form, which accounts for intermolecular hydrogen bonding, show good agreement with experimental X-ray diffraction data. researchgate.net

The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity and stability. researchgate.net For 4,5-Dichloropyridazin-3-(2H)-one, the calculated HOMO-LUMO gap helps in understanding the charge transfer characteristics within the molecule. researchgate.net In another study on a substituted pyridazinone, semi-empirical AM1 calculations determined the HOMO and LUMO energy levels to be -9.05 eV and -1.01 eV, respectively. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electronic distribution and identify sites for electrophilic and nucleophilic attack. For 4,5-Dichloropyridazin-3-(2H)-one, the MEP map indicates that the most negative region is located around the carbonyl oxygen atom, identifying it as a likely site for electrophilic interaction. researchgate.net Such calculations are crucial for predicting the reactivity and interaction patterns of this compound.

Table 1: Calculated Quantum Chemical Parameters for Pyridazine Derivatives

ParameterValue (for 4,5-Dichloropyridazin-3-(2H)-one) researchgate.netValue (for 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one) nih.gov
MethodDFT/B3LYP/6-31G(d,p)AM1 (Semi-empirical)
EHOMONot specified-9.05 eV
ELUMONot specified-1.01 eV
Energy Gap (ΔE)Not specified8.04 eV
Dipole MomentNot specified2.13 Debye

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations serve as a powerful computational tool for exploring the conformational flexibility and dynamic behavior of molecules over time. mdpi.com For a molecule like this compound, MD simulations can provide detailed insights into the accessible conformations, particularly concerning the orientation of the morpholine ring relative to the pyridazine ring and the puckering of the morpholine ring itself.

The simulation process typically begins with a well-defined starting structure, often obtained from geometry optimization using quantum chemical methods. nih.gov A force field (e.g., GAFF) is applied to describe the interatomic potentials, and the system is simulated under specific conditions of temperature and pressure (e.g., 300 K and 1 bar) for a set duration, often on the nanosecond scale. nih.govmdpi.com

Analysis of the MD trajectory can reveal key dynamic properties. The root-mean-square deviation (RMSD) of the atomic positions is calculated to assess the structural stability of the molecule throughout the simulation. nih.gov The root-mean-square fluctuation (RMSF) of individual atoms or groups provides information about their flexibility. nih.gov By analyzing these parameters, researchers can identify the most stable, low-energy conformations and understand the energy barriers between different conformational states. nih.gov This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Tautomerism Studies in Pyridazinone Systems Relevant to the Pyridazinyl Moiety

The pyridazinyl moiety of this compound can be related to the pyridazinone system, which exhibits significant lactam-lactim tautomerism. The equilibrium between the pyridazin-3(2H)-one (lactam form) and the pyridazin-3-ol (lactim form) is a critical aspect of its chemical character. researchgate.net

Numerous studies have shown that pyridazin-3(2H)-one derivatives predominantly exist in the more stable lactam (oxo) form. researchgate.netrsc.org Theoretical investigations using Density Functional Theory (DFT) at the B3LYP/6-311++G** level have explored the energetics of this tautomeric conversion. nih.gov The direct transfer of a hydrogen atom involves a high activation energy of 42.64 kcal/mol due to a strained four-membered transition state. nih.gov However, a mechanism involving a double hydrogen transfer within a molecular dimer presents a much lower activation energy of 14.66 kcal/mol. nih.gov

Quantum Chemical Calculations for Vibrational Frequencies and Intensities

Quantum chemical calculations are instrumental in predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which upon diagonalization yields the vibrational frequencies and normal modes. wisc.edu

For pyridazine derivatives, DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), have been successfully employed to calculate vibrational wavenumbers. researchgate.netijeat.org The results of these calculations for the dimeric structure of 4,5-Dichloropyridazin-3-(2H)-one showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

It is a common practice to apply scaling factors to the calculated harmonic vibrational frequencies to correct for anharmonicity and deficiencies in the theoretical method, thereby improving the correlation with experimental data. mdpi.com These scaled theoretical spectra can aid in the definitive assignment of complex experimental vibrational bands. Such analyses provide a detailed picture of the molecule's vibrational characteristics, which are directly related to its structure and bonding.

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyridazine Analog

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹) researchgate.netAssignment
N-H stretch3100-32003450 (monomer)Stretching of the N-H bond in the pyridazinone ring
C=O stretch16701720 (monomer)Stretching of the carbonyl group
C=C stretch16001610 (dimer)Aromatic ring stretching
N-N stretch11501165 (dimer)Stretching of the nitrogen-nitrogen bond in the ring

Note: Calculated values are for 4,5-Dichloropyridazin-3-(2H)-one and may vary based on monomeric or dimeric models. researchgate.net

Mechanistic Investigations of Reactions Involving the 4 Pyridazin 3 Yl Morpholine Scaffold

Elucidation of Reaction Mechanisms for Pyridazine (B1198779) Formation

The formation of the pyridazine ring, a key component of 4-(pyridazin-3-yl)morpholine, can be achieved through various synthetic routes. A common and well-established method involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). A prevalent starting material for the synthesis of the pyridazine core is maleic hydrazide, a tautomer of 3,6-dihydroxypyridazine. datapdf.com Maleic hydrazide can be prepared by the reaction of maleic anhydride (B1165640) or maleic acid with a hydrazine salt in a boiling aqueous solution. datapdf.com The reaction proceeds through the formation of a monohydrazone of maleic anhydride as an intermediate. datapdf.com

Another approach to the pyridazine nucleus involves the hydrolysis of maleindialdehyde diacetals in the presence of an acid catalyst to yield maleic dialdehyde, which is then reacted with hydrazine. google.com The cyclization reaction is believed to proceed through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine ring.

The introduction of the morpholine (B109124) substituent at the 3-position of the pyridazine ring typically occurs via a nucleophilic substitution reaction on a pre-formed pyridazine ring bearing a suitable leaving group, such as a halogen, at that position.

Nucleophilic Attack Pathways on Pyridazine Derivatives

The synthesis of this compound often involves the nucleophilic substitution of a leaving group on the pyridazine ring by morpholine. The pyridazine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic attack. The positions on the pyridazine ring most prone to nucleophilic attack are influenced by the electronic effects of the ring nitrogen atoms and any existing substituents.

In the case of a 3-halopyridazine, the carbon atom at the 3-position is activated towards nucleophilic attack due to the electron-withdrawing inductive effect of the adjacent nitrogen atom and the halogen. The generally accepted mechanism for nucleophilic aromatic substitution (SNAr) on such electron-deficient heterocycles involves the formation of a Meisenheimer-like intermediate. researchgate.net In this two-step process, the nucleophile (morpholine) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. Subsequently, the leaving group is expelled, restoring the aromaticity of the pyridazine ring and yielding the final product, this compound.

Computational studies on nucleophilic aromatic substitutions support the role of specific interactions, such as hydrogen bonding, in influencing the reaction mechanism and rate. researchgate.net While direct computational studies on the nucleophilic attack of morpholine on a 3-halopyridazine are not extensively reported, the general principles of SNAr reactions on electron-deficient heterocycles provide a strong basis for understanding this key bond-forming step. The reaction of 2-chloropyrazine (B57796) with morpholine has been studied, and it is widely accepted that the dehalogenation of electron-deficient aryl halides by nucleophilic amines involves the formation of a covalently-bound σ-complex (Meisenheimer complex). researchgate.net

Reactant 1Reactant 2Reaction TypeKey IntermediateProduct
3-HalopyridazineMorpholineNucleophilic Aromatic Substitution (SNAr)Meisenheimer-like complexThis compound

Role of Catalysts in Reaction Pathways (e.g., Palladium-Catalyzed Hydroamination)

Catalysts, particularly transition metals like palladium, play a pivotal role in modern organic synthesis and can be instrumental in the formation of the C-N bond between the pyridazine and morpholine moieties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient method for this transformation.

In a typical Buchwald-Hartwig amination, a palladium catalyst, in conjunction with a suitable phosphine (B1218219) ligand and a base, facilitates the coupling of an aryl halide (e.g., 3-chloropyridazine) with an amine (morpholine). The catalytic cycle is generally understood to involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and the base facilitates its deprotonation to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the efficiency and scope of the reaction, with bulky, electron-rich phosphine ligands often being highly effective. wiley.com For instance, the palladium-catalyzed amination of morpholine with aryl chlorides has been successfully demonstrated using various N-heterocyclic carbene complexes as pre-catalysts. researchgate.net Similarly, palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines with morpholine have been achieved using specific phosphine ligands and precatalysts. nih.gov

Palladium-catalyzed hydroamination reactions, while typically involving the addition of an N-H bond across a C-C multiple bond, can also be conceptually applied to the synthesis of related structures. For example, an additive-free palladium-catalyzed hydroamination of piperylene with morpholine has been reported. researchgate.net While not a direct synthesis of this compound, these catalytic methodologies highlight the power of palladium in facilitating C-N bond formation.

Catalytic ReactionReactantsCatalyst SystemMechanistic Steps
Buchwald-Hartwig Amination3-Halopyridazine, MorpholinePd(0) catalyst, Phosphine ligand, BaseOxidative addition, Amine coordination/deprotonation, Reductive elimination

Stereochemical Control in Morpholine Ring Synthesis

The morpholine ring in this compound can be substituted, and in such cases, the stereochemistry of these substituents is of paramount importance for biological activity. The synthesis of enantiomerically pure or diastereomerically enriched morpholines is a significant area of research.

A common strategy for the stereocontrolled synthesis of morpholines involves the use of chiral starting materials, such as enantiomerically pure amino alcohols. nih.govchemrxiv.org A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, where the key step is a Pd-catalyzed carboamination reaction. nih.gov Another approach involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride, which typically proceeds through a morpholinone intermediate that is subsequently reduced. chemrxiv.org

Copper-promoted oxyamination of alkenes provides a method for the stereoselective synthesis of 2-aminomethyl morpholines. nih.gov This reaction proceeds via the intramolecular addition of an alcohol to an alkene, followed by intermolecular coupling with an amine. nih.gov The diastereoselectivity of the reaction can be influenced by the transition state geometry. nih.gov

Furthermore, enantioselective syntheses of morpholines can be achieved through various catalytic asymmetric reactions. For example, a tandem sequential one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation has been used for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

The development of systematic chemical diversity (SCD) has guided the synthesis of a collection of methyl-substituted morpholine acetic acid esters with varying regiochemistry and stereochemistry, starting from enantiomerically pure amino acids and amino alcohols. nih.gov These methods provide access to a wide range of stereochemically defined morpholine scaffolds that can be subsequently attached to a pyridazine ring.

Synthetic StrategyStarting MaterialsKey TransformationStereochemical Outcome
Pd-catalyzed carboaminationEnantiopure amino alcohols, Aryl/alkenyl bromidesIntramolecular carboaminationcis-3,5-disubstituted morpholines nih.gov
Copper-promoted oxyaminationAlkenols, AminesIntramolecular oxycupration followed by aminationDiastereoselective formation of 2-aminomethyl morpholines nih.gov
Tandem hydroamination/asymmetric transfer hydrogenationAminoalkynesCatalytic asymmetric cyclizationEnantioselective synthesis of 3-substituted morpholines organic-chemistry.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Pyridazin 3 Yl Morpholine Derivatives

General Principles of SAR/SPR Applied to Pyridazine-Morpholine Hybrids

The pyridazine-morpholine scaffold combines the distinct chemical features of its two constituent heterocycles. The pyridazine (B1198779) ring, an aromatic diazine, is known for its ability to participate in hydrogen bonding and π-stacking interactions, while the morpholine (B109124) ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. researchgate.net The interplay of these two moieties forms the basis of the SAR and SPR for 4-(pyridazin-3-yl)morpholine derivatives.

Impact of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound derivatives are significantly influenced by the nature and position of substituents on both the pyridazine and morpholine rings. These substituents can exert electronic and steric effects that modulate the electron density distribution, bond strengths, and conformational preferences of the molecule.

Electronic and Steric Influences of Pyridazine Substitutions

Substituents on the pyridazine ring can dramatically alter the electronic properties of the entire molecule. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density of the pyridazine ring, which can enhance its basicity and ability to participate in certain reactions. Conversely, electron-withdrawing groups (EWGs), such as halogens or nitro groups, decrease the electron density, making the ring more susceptible to nucleophilic attack and reducing its basicity.

Table 1: Illustrative Impact of Pyridazine Substituents on Electronic Properties

Substituent at C6Electronic EffectPredicted Impact on Basicity
-HNeutralBaseline
-CH3Electron-DonatingIncreased
-ClElectron-WithdrawingDecreased
-NO2Strongly Electron-WithdrawingSignificantly Decreased

Conformational Effects of Morpholine Ring Substitutions

The morpholine ring typically adopts a stable chair conformation. Substitutions on the morpholine ring can influence this conformation and introduce specific steric and stereochemical features. For example, the introduction of alkyl groups on the morpholine ring can create steric bulk, which may be beneficial or detrimental to binding with a target protein, depending on the topology of the binding site.

Design Principles for Modulating Physicochemical Characteristics

A key aspect of drug design is the ability to modulate the physicochemical properties of a lead compound to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound derivatives, several design principles can be applied to fine-tune these characteristics.

Lipophilicity, often expressed as logP, is a critical parameter influencing membrane permeability and solubility. The introduction of polar groups, such as hydroxyl or amino groups, on either the pyridazine or morpholine ring can decrease lipophilicity and increase aqueous solubility. Conversely, the addition of nonpolar groups, such as alkyl or aryl substituents, will increase lipophilicity.

Hydrogen bonding capacity is another important property. The nitrogen atoms of the pyridazine ring and the oxygen and nitrogen atoms of the morpholine ring can all participate in hydrogen bonding. Strategic placement of substituents that can act as hydrogen bond donors or acceptors can enhance the interaction of the molecule with its biological target and improve its solubility in aqueous environments.

Molecular weight and polar surface area (PSA) are also key considerations. Generally, lower molecular weight and a PSA within a certain range are associated with better oral bioavailability. The choice of substituents should therefore be carefully managed to keep these parameters within a desirable range.

Table 2: Design Strategies for Modulating Physicochemical Properties

Desired Property ChangeStrategyExample of Substituent
Increase SolubilityIntroduce polar groups-OH, -NH2 on pyridazine or morpholine
Decrease LipophilicityAdd hydrogen bond donors/acceptorsHydroxymethyl group on morpholine
Increase LipophilicityAdd nonpolar groupsPhenyl group on pyridazine
Enhance Target BindingIntroduce groups for specific interactionsHalogen for halogen bonding

Computational Approaches to SAR/SPR Analysis

Computational chemistry plays a vital role in modern drug discovery by providing tools to predict and rationalize the SAR and SPR of novel compounds. These methods can significantly accelerate the design-synthesis-testing cycle.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govasianpubs.org These models are built using a set of known molecules (a training set) and their experimentally determined activities or properties.

For this compound derivatives, a QSAR study would involve synthesizing a series of analogs with diverse substituents and measuring their biological activity. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic parameters), are then calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates these descriptors to the observed activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates.

Similarly, QSPR models can be developed to predict physicochemical properties such as solubility, lipophilicity, and metabolic stability. These models can guide the design of derivatives with an improved ADME profile. The use of computational tools allows for the virtual screening of large libraries of potential this compound derivatives, saving time and resources in the early stages of drug discovery. pensoft.net

Table 3: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor TypeExampleInformation Encoded
ElectronicDipole Moment, Atomic ChargesElectron distribution
StericMolecular Volume, Surface AreaSize and shape of the molecule
HydrophobicLogPLipophilicity
TopologicalConnectivity IndicesMolecular branching and connectivity

Molecular Docking and Pharmacophore Modeling for Ligand Design

Computational techniques such as molecular docking and pharmacophore modeling are instrumental in the rational design of novel ligands based on the this compound scaffold. These methods provide critical insights into the potential interactions between ligands and receptor binding sites, guiding the synthesis of derivatives with enhanced properties. By simulating interactions at an atomic level, these approaches help to understand the structural requirements for binding and inform structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound derivatives, docking simulations are employed to elucidate binding modes, predict binding affinities, and identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking within a target's active site.

Research on various pyridazine derivatives has demonstrated the utility of this approach. For instance, docking analyses have identified specific residues that are crucial for stabilizing the ligand-receptor complex. Studies often reveal that the pyridazine and morpholine moieties participate in significant hydrogen bond formation. For example, piperazin-1-ylpyridazine derivatives were analyzed through docking, where the pyridazine nucleus was consistently involved in hydrogen bond formation, while attached phenyl groups engaged in π-π stacking interactions ijpsdronline.com.

The calculated binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is a key metric for comparing different derivatives. Lower binding energy values typically indicate a more stable complex and higher predicted affinity. In one study involving pyridazine derivatives, a lead compound showed a high binding affinity with a Glide Gscore of -4.649 ijpsdronline.com. Another investigation of different pyridazine compounds identified ligands with calculated binding affinities as strong as -29.2313 kcal/mol researchgate.net. These computational predictions are invaluable for prioritizing which novel compounds should be synthesized and evaluated further.

Molecular dynamics (MD) simulations are frequently used in conjunction with docking to assess the stability of the predicted ligand-receptor complexes over time, providing a more dynamic and physiologically relevant model researchgate.netmdpi.com.

Compound SeriesComputational MethodKey FindingsReported Binding Affinity/Score
Pyridazine DerivativesMolecular DockingIdentification of key stabilizing residues.-29.2313 kcal/mol (Ligand 57)
Piperazin-1-ylpyridazine DerivativesMolecular Docking (Glide)Pyridazine nucleus involved in H-bonds; phenyl nucleus in π-π stacking.-4.649 Gscore (Compound P21)
Thiazole Clubbed Pyridine (B92270) ScaffoldsMolecular Docking & MD SimulationCompound fit well within the binding site, forming interactions with essential amino acids.-8.6 kcal/mol (Compound 8a)
Pyridazin-3-one DerivativesMolecular DockingModulation of various signaling pathways suggested by binding interactions.Not specified

Pharmacophore Modeling

Pharmacophore modeling is another ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific receptor. A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups.

The process often begins with a set of known active molecules, from which a common feature model is generated. This model serves as a 3D query for screening large virtual databases to identify new, structurally diverse compounds that match the pharmacophore and are therefore likely to possess similar interaction capabilities.

For heterocyclic compounds related to the this compound scaffold, pharmacophore models have been successfully developed. For example, a 3D-QSAR and pharmacophore identification study on pyridazin-3-one derivatives highlighted the importance of hydrophobic, steric, and electrostatic fields for improving the quality and predictive power of the models actascientific.com. The ability of the morpholine ring, in particular, to engage in molecular interactions and influence pharmacokinetic properties makes it a valuable component in pharmacophore-guided design e3s-conferences.orge3s-conferences.orgresearchgate.net. The morpholine oxygen can act as a hydrogen bond acceptor, a crucial feature in many pharmacophore models researchgate.net.

The combination of pharmacophore screening with molecular docking provides a powerful workflow for modern ligand design. Hits from a pharmacophore-based virtual screen can be subsequently docked into a receptor's active site to refine the results, predict binding modes, and rank the compounds for synthesis.

Compound ClassModeling ApproachIdentified Pharmacophoric FeaturesApplication
Pyridazin-3-one Derivatives3D-QSAR and Pharmacophore IdentificationHydrophobic, steric, and electrostatic fields.To guide the synthesis of novel analogs. actascientific.com
Pyrazolo[3,4-d]pyrimidinesPharmacophore Model for ATP-competitive inhibitorsFeatures complementary to the kinase active site.Optimization of a chemical series to design potent inhibitors. nih.gov
General Morpholine-Containing CompoundsStructure-Activity Relationship AnalysisHydrogen bond acceptor (morpholine oxygen), hydrophobic regions.Designing derivatives with improved properties. researchgate.netresearchgate.net

4 Pyridazin 3 Yl Morpholine As a Core Scaffold in Chemical Library Design

Design and Synthesis of Novel Chemical Libraries Incorporating the Pyridazinyl Morpholine (B109124) Moiety

The design of chemical libraries centered on the 4-(pyridazin-3-yl)morpholine scaffold focuses on systematically exploring the chemical space around this core. The strategy typically involves the synthesis of a parent scaffold followed by the introduction of a wide array of substituents at various positions on both the pyridazine (B1198779) and morpholine rings. Pyridazine scaffolds are considered privileged structures due to their novelty, chemical stability, and synthetic accessibility. researchgate.net The morpholine ring is also a valuable framework in medicinal chemistry, known for improving pharmacokinetic properties. frontiersin.org

The synthesis of these libraries often begins with a key coupling reaction between a suitably functionalized pyridazine and morpholine. A common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyridazine (typically 3-chloro or 3-bromopyridazine) is reacted with morpholine, often in the presence of a base and a suitable solvent.

Once the core this compound scaffold is formed, diversity can be introduced through several strategies:

Substitution on the Pyridazine Ring: If the starting pyridazine contains other functional groups (e.g., a second halogen, a methyl group), these can be further modified. For example, a 6-chloro-substituted pyridazinyl morpholine can undergo a second SNAr reaction with various amines, thiols, or alcohols to generate a diverse library of analogs.

Substitution on the Morpholine Ring: While less common for the parent scaffold, libraries can be built using substituted morpholines (e.g., C-methylated morpholines) in the initial coupling step to explore the impact of conformational constraints.

Functionalization of Precursors: Synthesis can also proceed from precursors like 4-(morpholin-4-yl)-3-nitrobenzohydrazide, which can then be used to build more complex heterocyclic systems attached to the morpholine-bearing ring. mdpi.com

The following table illustrates a general synthetic approach for library generation based on a common intermediate.

Table 1: Illustrative Synthetic Scheme for a this compound Library

Step Reactant 1 Reactant 2 Conditions Product Purpose
1 3,6-Dichloropyridazine Morpholine Base (e.g., K₂CO₃), Solvent (e.g., DMSO), Heat 4-(6-Chloropyridazin-3-yl)morpholine Formation of the core intermediate.
2 4-(6-Chloropyridazin-3-yl)morpholine Library of diverse amines (R-NH₂) Palladium catalyst, Base, Solvent (e.g., Dioxane) 4-(6-(R-amino)pyridazin-3-yl)morpholine analogs Introduction of diversity at the 6-position of the pyridazine ring.
3 4-(6-Chloropyridazin-3-yl)morpholine Library of diverse boronic acids (R-B(OH)₂) Suzuki Coupling Conditions 4-(6-(R-aryl/alkyl)pyridazin-3-yl)morpholine analogs Introduction of carbon-based substituents at the 6-position.

Scaffold Hopping and Bioisosteric Replacement Strategies

The this compound structure is both a product of and a participant in scaffold hopping and bioisosteric replacement strategies, which are crucial for lead optimization in drug discovery.

Scaffold Hopping is a strategy used to replace the central core of a molecule with a chemically different scaffold while retaining the original biological activity. This is often done to escape existing patent claims, improve physicochemical or pharmacokinetic properties, or find novel interactions with a biological target. rsc.orgchimia.ch The pyridazine ring, being a stable and synthetically feasible scaffold, is often used in such strategies. researchgate.net For instance, a known active compound with a different heterocyclic core, such as a pyrimidine (B1678525) or a pyrazole, might be "hopped" to a pyridazine-based scaffold to explore new chemical space or improve metabolic stability. researchgate.netnih.gov Researchers have applied scaffold hopping to generate novel series of tricycles based on a triazolo[4,3-b]pyridazine core from previously identified inhibitors. nih.gov

Bioisosteric Replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical and chemical properties, leading to a new molecule with similar biological properties. cambridgemedchemconsulting.com The goal is often to fine-tune a molecule's characteristics, such as potency, selectivity, or metabolic profile.

The morpholine moiety is a classic example of a bioisostere. baranlab.org Key bioisosteric replacements involving the morpholine ring include:

Morpholine for Acyclic Ethers/Amines: The constrained cyclic nature of morpholine can offer a conformational advantage over more flexible acyclic analogs, potentially improving binding affinity by reducing the entropic penalty upon binding.

Spirocyclic replacements: More complex, three-dimensional bioisosteres like spiro-oxetanes and azetidines can replace morpholine to increase the sp3 character of a molecule, which is often correlated with improved solubility and clinical success. tcichemicals.com

Table 2: Comparison of Morpholine and Common Bioisosteres

Feature Morpholine Piperidine Piperazine
Structure Saturated 6-membered ring with one oxygen and one nitrogen atom. Saturated 6-membered ring with one nitrogen atom. Saturated 6-membered ring with two nitrogen atoms.
Basicity (pKa of conjugate acid) ~8.4 ~11.2 ~9.8 (first N), ~5.6 (second N)
Polarity Higher polarity due to the ether oxygen. Lower polarity, more lipophilic. High polarity, can be protonated at two sites.
Hydrogen Bonding Nitrogen acts as a hydrogen bond acceptor; oxygen can act as a weak H-bond acceptor. Nitrogen acts as a hydrogen bond donor (if N-H) and acceptor. Both nitrogens can act as H-bond donors/acceptors.
Common Application Improve solubility, reduce basicity, act as a stable polar group. cambridgemedchemconsulting.comnih.gov Introduce a basic center, provide a point for substitution. Connect two parts of a molecule, introduce two basic centers.

Applications in Fragment-Based Drug Discovery (without specific drug targets or clinical data)

Fragment-Based Drug Discovery (FBDD) is a methodology that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then grown or linked together to produce a more potent lead compound.

The this compound moiety is well-suited for inclusion in fragment libraries due to several key characteristics:

Optimal Size and Complexity: It has a molecular weight and complexity that falls within the typical range for fragments, adhering to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).

Aqueous Solubility: The morpholine ring is a well-known solubilizing group, which is a critical property for fragments to ensure they can be screened effectively in aqueous biochemical assays. e3s-conferences.org

Defined Vectors for Growth: The scaffold provides clear, synthetically accessible points for elaboration. The pyridazine ring can be substituted at various positions (e.g., the 6-position), providing a vector for "growing" the fragment into an adjacent binding pocket.

Rich Pharmacophoric Features: The structure presents multiple hydrogen bond acceptors (the two nitrogen atoms of the pyridazine ring and the oxygen of the morpholine ring) and a defined three-dimensional shape, increasing the probability of forming productive interactions with a target protein.

In an FBDD campaign, a library of fragments containing the this compound core would be screened against a target. Once a hit is identified, structural biology techniques like X-ray crystallography are used to determine its binding mode. This information then guides the synthetic chemistry effort to elaborate the fragment, for example, by adding substituents to the pyridazine ring that can form additional interactions and improve binding affinity, ultimately building a more potent molecule.

Role in Multi-component Reaction Design for Diverse Analog Generation

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate large libraries of structurally diverse compounds from a small set of building blocks. nih.govnih.gov

The this compound scaffold, or its constituent precursors, can be strategically employed in MCRs to create diverse libraries of more complex molecules. The design of such a strategy would involve functionalizing the core scaffold or its precursors with reactive groups that can participate in known MCRs.

For example:

Ugi or Passerini Reactions: A pyridazine precursor could be designed with an amine or carboxylic acid functionality. For instance, 3-amino-6-morpholinopyridazine could serve as the amine component in a Ugi four-component reaction, reacting with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate a library of complex, peptide-like molecules built upon the pyridazinyl morpholine core.

Hantzsch-type Reactions: A pyridazine derivative containing an aldehyde functional group could participate in a Hantzsch-type MCR with a β-ketoester and an ammonia (B1221849) source to construct novel fused dihydropyridine (B1217469) ring systems.

Gewald Reactions: A pyridazine with an activated methylene (B1212753) group adjacent to a cyano group could be used in a Gewald MCR with a carbonyl compound and elemental sulfur to build fused thiophene (B33073) rings. nih.gov

The use of MCRs allows for the incorporation of multiple points of diversity in a single, efficient synthetic operation. This approach is highly advantageous for generating large and diverse chemical libraries for high-throughput screening, enabling a broad exploration of structure-activity relationships around the core this compound scaffold.

Table 3: Hypothetical Ugi MCR for Analog Generation

Amine Component Aldehyde (R¹CHO) Carboxylic Acid (R²COOH) Isocyanide (R³NC) Product Structure
3-Amino-6-morpholinopyridazine Benzaldehyde Acetic Acid tert-Butyl isocyanide A complex amide containing all four components, centered around the pyridazinyl morpholine core.
3-Amino-6-morpholinopyridazine Cyclohexanecarboxaldehyde Propionic Acid Cyclohexyl isocyanide A different complex amide, demonstrating the diversity generated by varying the MCR inputs.

Future Research Directions and Unexplored Avenues for 4 Pyridazin 3 Yl Morpholine

Development of Novel and More Efficient Synthetic Methodologies

Future investigations could explore the application of modern synthetic techniques. For instance, metal-free synthetic protocols, such as the inverse electron-demand aza-Diels-Alder reaction, offer a sustainable and cost-effective alternative to traditional metal-catalyzed methods for the construction of the pyridazine (B1198779) ring. rsc.org Similarly, advancements in C-N bond formation can be leveraged for the N-arylation of morpholine (B109124), with both metal-catalyzed (e.g., using palladium or copper catalysts) and metal-free methods showing promise for improved efficiency and substrate scope. iiste.orgmdpi.com

Furthermore, the adoption of enabling technologies such as flow chemistry could herald a paradigm shift in the synthesis of 4-(Pyridazin-3-yl)morpholine. core.ac.ukresearchgate.net Continuous flow processes offer numerous advantages over batch synthesis, including enhanced reaction rates, improved safety profiles for handling hazardous intermediates, higher yields, and greater scalability. researchgate.netijsr.net The development of a telescoped, multi-step flow synthesis would be a significant advancement, allowing for the production of the target compound and its derivatives in a more streamlined and efficient manner. rsc.org

Synthetic ApproachPotential Advantages
Metal-Free Aza-Diels-AlderSustainable, cost-effective, avoids heavy metal contamination
Advanced N-ArylationImproved yields, broader substrate compatibility
Flow ChemistryIncreased efficiency, enhanced safety, scalability

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules, thereby guiding experimental work. For this compound, advanced computational studies represent a largely unexplored but highly promising research avenue.

Density Functional Theory (DFT) studies can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. iiste.orgcore.ac.ukijsr.netresearchgate.net Such calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, and dipole moment, which are crucial for understanding its chemical behavior and potential applications. core.ac.ukijsr.net For instance, DFT has been used to study the electronic properties of pyridazine and its derivatives, revealing how the positions of the nitrogen atoms influence the molecule's electronic characteristics. iiste.orgcore.ac.ukresearchgate.net

Predictive modeling can also be extended to structure-property relationships. By computationally screening a virtual library of this compound derivatives, it may be possible to identify candidates with optimized properties for various applications, thus streamlining the experimental discovery process. nih.gov

Exploration of Supramolecular Chemistry with Pyridazinyl Morpholine Systems

The pyridazine ring possesses unique characteristics that make it an attractive component for supramolecular chemistry. Its high dipole moment and the presence of two adjacent nitrogen atoms with lone pairs of electrons facilitate a range of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov These interactions are fundamental to the construction of well-defined supramolecular architectures.

Future research could focus on the self-assembly of this compound into discrete supramolecular structures or extended networks. For example, the pyridazine moiety can participate in intermolecular π-π stacking to form nanochannels, as has been demonstrated with pyridine-pyridazine helical oligomers. rsc.org The morpholine ring, with its potential for hydrogen bonding, can further direct the assembly process, leading to complex and functional supramolecular systems. researchgate.net

Supramolecular SystemPotential Application
Self-Assembled NanochannelsIon transport, molecular recognition
Coordination Polymers/MOFsCatalysis, gas storage, chemical sensing
Hydrogen-Bonded NetworksCrystal engineering, functional materials

Integration into New Materials Science Applications

The unique combination of a polar, electron-deficient pyridazine ring and a flexible, electron-donating morpholine ring suggests that this compound could be a valuable building block for new materials. While specific applications are outside the scope of this discussion, the fundamental integration of this compound into materials science frameworks is a key area for future research.

The inherent electronic properties of the pyridazine core make it a candidate for incorporation into organic electronic materials . Pyridazine-containing compounds have been investigated for their potential as organic semiconductors. mdpi.com Future work could explore how the morpholine substituent modulates the electronic properties of the pyridazine ring and influences the packing of molecules in the solid state, which is a critical factor for charge transport.

Furthermore, the significant dipole moment of the pyridazine ring suggests potential for the development of materials with interesting optical properties . The exploration of how 4-(Pyridazin-yl)morpholine and its derivatives interact with light could open up new avenues in materials science, although the specific nonlinear optical or other properties would need to be the subject of dedicated future studies. The integration of this compound into polymeric or composite materials could also be a fruitful area of investigation, leveraging the unique properties of the heterocyclic scaffold to impart new functionalities to the bulk material.

Q & A

(Basic) What are the common synthetic routes for 4-(Pyridazin-3-yl)morpholine, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves nucleophilic substitution reactions between morpholine and halogenated pyridazine derivatives. Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and reaction time (12–24 hours). Yields range from 60–70%, with optimization achievable by adjusting stoichiometry or introducing catalytic bases like triethylamine to enhance reactivity . Advanced optimization may employ Design of Experiments (DoE) to systematically evaluate variables such as pH, solvent polarity, and microwave-assisted heating for accelerated kinetics .

(Basic) Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how do they confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for confirming molecular structure. For example, ¹H NMR can identify proton environments near the pyridazine and morpholine moieties, while IR spectroscopy validates functional groups (e.g., C–N stretches at 1100–1250 cm⁻¹). Thin-layer chromatography (TLC) monitors reaction progress, and HPLC ensures purity (>95%) post-synthesis. High-pressure Raman spectroscopy further reveals conformational changes under stress, such as shifts in C–H stretching modes (2980–3145 cm⁻¹) under varying pressures .

(Advanced) How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from assay variability (e.g., cell line specificity or concentration thresholds). To address this:

  • Standardize Assays : Use isogenic cell lines (e.g., U87MG IDH1-R132H mutants) to compare inhibition of targets like 2-hydroxyglutarate (2-HG) production .
  • Dose-Response Curves : Establish IC₅₀ values under consistent conditions (e.g., 0.031 μM for IDH1-R132H inhibition in compound IXb) .
  • Structural-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., halogenation or fluorination) with activity using molecular docking to identify key binding interactions .

(Advanced) What methodologies are employed to investigate the molecular interactions of this compound with enzymatic targets, such as IDH1-R132H?

Crystallography and molecular dynamics (MD) simulations are pivotal. For example:

  • X-ray Diffraction : Resolve co-crystal structures to map binding pockets (e.g., interactions with NADP⁺-dependent domains) .
  • Fluorescence Polarization Assays : Quantify binding affinity using labeled substrates.
  • In Silico Docking : Tools like AutoDock Vina predict binding poses, validated by mutagenesis studies (e.g., residue R132 in IDH1) .

(Basic) What are the key physicochemical properties of this compound, and how do they influence its reactivity and stability?

  • LogP : ~1.5 (moderate lipophilicity, suitable for blood-brain barrier penetration).
  • pKa : Pyridazine nitrogen pKa ≈ 2.5, morpholine pKa ≈ 7.4, affecting protonation states in physiological conditions.
  • Thermal Stability : Decomposition above 200°C, requiring inert atmospheres during synthesis.
  • Solubility : Improved in polar aprotic solvents (e.g., DMSO), critical for in vitro assays .

(Advanced) How do high-pressure Raman and IR spectroscopy studies contribute to understanding the conformational dynamics of morpholine derivatives under varying conditions?

High-pressure studies (0–3.5 GPa) reveal phase transitions and conformational flexibility. For example:

  • C–H Stretching Modes : Splitting at 1175 cm⁻¹ under 1.7 GPa indicates steric strain.
  • Hydrogen Bonding : Shifts in O–H···N interactions correlate with pressure-induced amorphization.
    These insights guide formulation strategies (e.g., polymorph selection) for enhanced bioavailability .

(Advanced) What strategies are recommended for analyzing crystal structures of this compound analogs, and how do these structures inform drug design?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–N: 1.47 Å) and torsion angles to validate stereochemistry .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-stacking in phenyl-substituted derivatives).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability for solid-state formulations.

(Basic) What safety considerations and handling protocols are critical when synthesizing or handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal exposure.
  • Ventilation : Use fume hoods due to volatile solvents (e.g., DCM).
  • Waste Disposal : Halogenated byproducts require neutralization before disposal .

(Advanced) How can computational modeling and molecular dynamics simulations be integrated with experimental data to predict the pharmacokinetic behavior of this compound?

  • QSAR Models : Relate logP and polar surface area (PSA ≈ 50 Ų) to absorption rates.
  • MD Simulations : Predict membrane permeability (e.g., blood-brain barrier crossing via P-glycoprotein efflux).
  • CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor identify potential hepatotoxicity risks .

(Advanced) What are the challenges in correlating in vitro assay results with in vivo efficacy for this compound-based therapeutic candidates, and how can these be addressed methodologically?

  • Metabolic Stability : Liver microsome assays (e.g., human S9 fractions) assess first-pass metabolism.
  • Plasma Protein Binding (PPB) : Equilibrium dialysis quantifies free drug fractions.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Integrate in vitro IC₅₀ with in vivo dosing regimens to predict efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.